
Stilbazium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'iodure de stilbazium est un dérivé de pyridinium connu pour son activité anthelminthique significative contre divers nématodes animaux, notamment Syphacia obvelata, Ancylostoma caninum, Uncinaria stenocephala et Toxocara cati . Il s'agit d'un composé d'ammonium quaternaire de formule moléculaire C31H36IN3 et d'une masse molaire de 577,54 g/mol .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
L'iodure de stilbazium peut être synthétisé par une série de réactions chimiques impliquant la condensation de dérivés de pyridine avec de l'iode. La réaction implique généralement l'utilisation de solvants tels que l'éthanol ou le méthanol et nécessite des températures contrôlées pour assurer la formation du produit souhaité .
Méthodes de production industrielle
La production industrielle de l'iodure de stilbazium implique une synthèse à grande échelle utilisant des conditions de réaction similaires à celles utilisées en laboratoire, mais avec des paramètres optimisés pour un rendement et une pureté plus élevés. Le processus comprend des étapes de purification telles que la recristallisation et la chromatographie pour obtenir le produit final .
Analyse Des Réactions Chimiques
Types de réactions
L'iodure de stilbazium subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.
Réduction : Les réactions de réduction peuvent convertir l'iodure de stilbazium en ses formes réduites.
Substitution : Il peut subir des réactions de substitution où l'ion iodure est remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et des nucléophiles comme l'azide de sodium. Les réactions sont généralement effectuées à des températures et des conditions de pH contrôlées pour garantir les résultats souhaités .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner divers dérivés oxydés, tandis que les réactions de substitution peuvent produire une gamme de composés pyridinium substitués .
Applications De Recherche Scientifique
Anthelmintic Properties
Stilbazium iodide has been extensively studied for its efficacy against various intestinal helminths. It is particularly noted for its effectiveness in treating infections caused by Enterobius vermicularis, commonly known as pinworm, and other helminths such as Ascaris lumbricoides and Trichuris trichiura.
Clinical Efficacy
- Single-Dose Treatment : Research indicates that a single dose of this compound can effectively reduce the egg count of Enterobius vermicularis. In a study involving 70 patients, a dosage of approximately 10 mg/kg was administered, resulting in significant reductions in infection rates .
- Comparative Studies : In trials comparing this compound with other anthelmintics, it demonstrated superior efficacy against certain infections. For instance, one study reported a cure rate of 44% for Ascaris duodenale infections when treated with a single dose regimen .
Safety and Side Effects
While this compound is generally well-tolerated, some studies have reported mild side effects such as abdominal discomfort and transient dizziness. These effects were typically short-lived and resolved upon discontinuation of the drug .
Data Tables
Study | Population | Dosage (mg/kg) | Cure Rate (%) | Egg Reduction Rate (%) |
---|---|---|---|---|
Swartzwelder et al. (1963) | 70 patients | 10 | 44% (A. duodenale) | 92% |
Hsieh et al. (1963) | 200 children | 3 | 36% (all hookworms) | 96% |
Huang & Brown (1964) | Various | 6.5 - 11.5 | Varies by infection type | Moderate efficacy reported |
Case Study 1: Treatment of Enterobiasis
In a clinical trial focusing on enterobiasis, this compound was administered to infected children with varying dosages between 6.5 to 11.5 mg/kg. The results indicated a high efficacy with minimal side effects, making it a preferred treatment option for this common infection .
Case Study 2: Efficacy Against Multiple Helminths
Another study evaluated the effectiveness of this compound against multiple helminth infections in a cohort of schoolchildren in Japan. The study found that the drug significantly reduced egg counts for several types of helminths, confirming its broad-spectrum anthelmintic activity .
Mécanisme D'action
Stilbazium iodide exerts its effects by targeting the nervous system of nematodes, leading to paralysis and death of the parasites. The compound interferes with the normal functioning of neurotransmitters, disrupting the transmission of nerve impulses . This mechanism makes it effective against a wide range of nematodes.
Comparaison Avec Des Composés Similaires
Composés similaires
Oxantel : Un autre composé anthelminthique efficace contre Trichuris trichiura.
Mébendazole : Un anthelminthique à large spectre utilisé pour traiter diverses infections parasitaires.
Pyrantel : Communément utilisé pour traiter les infections causées par les vers ronds et les ankylostomes.
Unicité
L'iodure de stilbazium est unique en raison de son activité spécifique contre certains nématodes et de sa capacité à provoquer une inhibition irréversible du métabolisme du glucose chez les parasites . Cela le rend plus efficace dans certains cas par rapport à d'autres composés anthelminthiques.
Activité Biologique
Stilbazium iodide, a quaternary ammonium compound, has been recognized primarily for its anthelmintic properties , particularly against various intestinal helminths such as Enterobius vermicularis (pinworms) and Trichuris trichiura (whipworms). This article delves into the biological activity of this compound, presenting findings from clinical studies, pharmacological data, and its mechanisms of action.
Overview of this compound
This compound is classified as an anthelmintic agent, effective in treating infections caused by nematodes. Its mechanism of action involves disrupting the metabolic processes of the parasites, leading to their eventual death. The compound is typically administered in single doses and has been shown to have a favorable safety profile in various studies.
Treatment of Enterobiasis
This compound has demonstrated significant efficacy in treating pinworm infections. A study involving 70 patients treated with a single dose of approximately 10 mg/kg reported high cure rates. The results indicated that this compound effectively eliminated the Enterobius vermicularis infection in a majority of cases .
Treatment of Trichuriasis
In a clinical trial involving 500 individuals, this compound was administered at doses ranging from 125 to 250 mg per day. The treatment resulted in significant reductions in infection rates among participants, showcasing its effectiveness against whipworm infections .
Pharmacological Data
This compound's pharmacokinetics reveal its rapid absorption and metabolism. Studies have shown that the compound exhibits a favorable half-life, allowing for effective dosing regimens without frequent administration.
Parameter | Value |
---|---|
Half-life | Approximately 24 hours |
Peak Plasma Concentration (Cmax) | Varies with dosage; generally well-tolerated |
The biological activity of this compound is attributed to its ability to interfere with the energy metabolism of helminths. It disrupts the uptake of glucose and other essential nutrients, leading to energy depletion in the parasites. This mechanism not only facilitates the elimination of adult worms but also aids in reducing egg production, thereby controlling reinfection rates.
Case Studies
- Severe Infection Case Study : A clinical study documented severe infections with Trichuris trichiura treated with this compound, highlighting its role in managing severe cases effectively .
- Efficacy Against Multiple Helminths : Another case study reported on patients infected with multiple helminths treated with this compound, demonstrating broad-spectrum efficacy against various nematodes .
Safety Profile
This compound is generally well-tolerated with minimal side effects reported. Adverse events are rare and typically mild when they occur. Clinical trials have consistently shown that serious adverse events are uncommon, making it a viable option for treating helminthic infections in diverse populations.
Q & A
Basic Research Questions
Q. What are the validated protocols for synthesizing and characterizing Stilbazium iodide in laboratory settings?
- Methodological Answer : Synthesis typically involves controlled stoichiometric reactions between precursor compounds (e.g., stilbene derivatives and iodide salts) under inert atmospheres. Solvent selection (e.g., anhydrous dimethylformamide) and temperature gradients (e.g., reflux at 80–100°C) are critical for yield optimization. Post-synthesis, characterization should include:
- Nuclear Magnetic Resonance (NMR) for structural confirmation.
- High-Performance Liquid Chromatography (HPLC) for purity assessment (>95% acceptable for preclinical studies).
- Melting Point Analysis to verify consistency with literature values.
- Elemental Analysis to validate stoichiometry .
Q. Which spectroscopic techniques are most effective for assessing this compound’s stability under varying storage conditions?
- Methodological Answer : Accelerated stability studies should employ:
- UV-Vis Spectroscopy to monitor degradation products (e.g., absorbance shifts at λmax 280 nm).
- Mass Spectrometry (MS) to identify breakdown intermediates.
- X-Ray Diffraction (XRD) to detect crystallinity changes over time.
Standard protocols recommend testing under elevated humidity (75% RH) and temperature (40°C) for 4–12 weeks, with data normalized to baseline measurements .
Advanced Research Questions
Q. How can researchers reconcile contradictory data between in vitro and in vivo efficacy studies of this compound?
- Methodological Answer : Discrepancies often arise from bioavailability or metabolic differences. Strategies include:
- Pharmacokinetic Profiling : Measure plasma half-life, tissue distribution, and metabolite identification via LC-MS/MS.
- Dose Escalation Studies : Compare in vitro IC50 values with in vivo effective doses, adjusting for protein binding effects.
- Mechanistic Bridging : Use ex vivo assays (e.g., isolated organ models) to isolate target engagement from systemic variables.
Contradictions should be statistically analyzed (e.g., ANOVA with post-hoc tests) and contextualized in the Discussion section .
Q. What computational approaches are validated for predicting this compound’s binding affinity to novel biological targets?
- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) paired with Molecular Dynamics (MD) trajectories (50–100 ns) can predict binding modes and free energy changes (ΔG). Validate predictions with:
- Surface Plasmon Resonance (SPR) for kinetic binding constants (kon/koff).
- Isothermal Titration Calorimetry (ITC) for thermodynamic profiling (ΔH, ΔS).
Ensure force fields (e.g., AMBER) are parameterized for halogen-bonding interactions, critical for iodide moieties .
Q. How should researchers design combinatorial studies to evaluate this compound’s synergistic effects with adjuvant therapies?
- Methodological Answer : Use a factorial design (e.g., 3×3 matrix) to test dose combinations. Key steps:
- Fixed-Ratio Analysis : Calculate Combination Index (CI) via the Chou-Talalay method (CI <1 indicates synergy).
- Mechanistic Interrogation : Employ RNA-seq or proteomics to identify pathway crosstalk.
- Statistical Powering : Ensure sample sizes (n ≥ 6 per group) account for variability in biological replicates.
Results should be visualized using heatmaps or synergy landscapes, with CI values reported in supplementary tables .
Q. Data Analysis and Reporting
Q. What frameworks are recommended for structuring contradictory findings in this compound’s mechanism of action across publications?
- Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify bias or methodological heterogeneity. For conflicting
- Meta-Analysis : Pool effect sizes (e.g., standardized mean differences) using random-effects models.
- Sensitivity Analysis : Exclude outliers or studies with high risk of bias (e.g., unblinded assays).
- Subgroup Analysis : Stratify by experimental models (e.g., cell lines vs. primary cells).
Discuss limitations in the Discussion section, emphasizing reproducibility criteria from journals like Beilstein Journal of Organic Chemistry .
Q. How can advanced spectroscopic methods resolve ambiguities in this compound’s crystalline structure?
- Methodological Answer : Combine Single-Crystal XRD with Solid-State NMR to resolve polymorphic ambiguities. For dynamic structural changes:
Propriétés
Numéro CAS |
3784-99-4 |
---|---|
Formule moléculaire |
C31H36IN3 |
Poids moléculaire |
577.5 g/mol |
Nom IUPAC |
1-ethyl-2,6-bis[2-(4-pyrrolidin-1-ylphenyl)ethenyl]pyridin-1-ium;iodide |
InChI |
InChI=1S/C31H36N3.HI/c1-2-34-30(20-14-26-10-16-28(17-11-26)32-22-3-4-23-32)8-7-9-31(34)21-15-27-12-18-29(19-13-27)33-24-5-6-25-33;/h7-21H,2-6,22-25H2,1H3;1H/q+1;/p-1 |
Clé InChI |
BYIRBDUHSVOFLU-UHFFFAOYSA-M |
SMILES |
CC[N+]1=C(C=CC=C1C=CC2=CC=C(C=C2)N3CCCC3)C=CC4=CC=C(C=C4)N5CCCC5.[I-] |
SMILES isomérique |
CC[N+]1=C(C=CC=C1/C=C/C2=CC=C(C=C2)N3CCCC3)/C=C/C4=CC=C(C=C4)N5CCCC5.[I-] |
SMILES canonique |
CC[N+]1=C(C=CC=C1C=CC2=CC=C(C=C2)N3CCCC3)C=CC4=CC=C(C=C4)N5CCCC5.[I-] |
Key on ui other cas no. |
3784-99-4 |
Synonymes |
1-ethyl-2,6-bis(p-(1-pyrrolidinyl)styryl)pyridinium iodide Monopar stilbazium iodide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.